molecular formula C23H26ClN5O B2835518 1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea CAS No. 2034279-56-4

1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea

Cat. No.: B2835518
CAS No.: 2034279-56-4
M. Wt: 423.95
InChI Key: ZMDUSWRQHLSPGE-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea is a complex organic compound that features a unique combination of functional groups, including a chlorobenzyl group, a cyclopentyl group, a pyridinyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-ketoester or β-diketone under acidic or basic conditions.

    Introduction of the pyridinyl group: This step involves the coupling of the pyrazole intermediate with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorobenzyl)-1-cyclopentyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)amine: Similar structure but with an amine group instead of a urea linkage.

    3-(4-chlorobenzyl)-1-cyclopentyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)carbamate: Similar structure but with a carbamate group instead of a urea linkage.

Uniqueness

The uniqueness of 1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the urea linkage, in particular, can enhance the compound’s stability and binding affinity to certain targets, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-cyclopentyl-1-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O/c24-20-7-5-18(6-8-20)17-26-23(30)29(21-3-1-2-4-21)16-15-28-14-11-22(27-28)19-9-12-25-13-10-19/h5-14,21H,1-4,15-17H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDUSWRQHLSPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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